4-((2-Methoxyethyl)amino)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyethylamino)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-10-7-5-8-4-2-3-6-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBJSAKOXQYGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286896 | |
| Record name | 1-Butanol, 4-[(2-methoxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54093-35-5 | |
| Record name | 1-Butanol, 4-[(2-methoxyethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54093-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-[(2-methoxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of 4 2 Methoxyethyl Amino Butan 1 Ol As a Versatile Chemical Building Block
Precursor in Advanced Polymer Synthesis and Architectures
The bifunctional nature of 4-((2-Methoxyethyl)amino)butan-1-ol, possessing both a hydroxyl (-OH) and a secondary amine (-NH) group, makes it an ideal candidate for incorporation into various polymer structures. These functional groups can readily participate in step-growth polymerization reactions and can also be utilized for modifying existing polymer chains.
Polycondensation is a fundamental process in polymer chemistry where monomers join together with the elimination of a small molecule, such as water or methanol. The hydroxyl and amino groups of this compound are prime reactive sites for such reactions.
Polyurethanes: Polyurethanes are formed by the reaction of a diisocyanate with a polyol. acs.org The hydroxyl group of this compound can react with an isocyanate group to form a urethane (B1682113) linkage. youtube.com By using this compound as a diol component, novel polyurethanes with tailored properties can be synthesized. The presence of the methoxyethylamino side group can influence the polymer's physical properties, such as its flexibility, hydrophilicity, and thermal stability. For instance, bio-based polyols like polytrimethylene ether glycol have been used to create thermoplastic polyurethanes with specific micro-phase separation characteristics. mdpi.com
Polyamides: Polyamides are typically formed from the reaction of a diamine with a dicarboxylic acid. The secondary amine in this compound can react with carboxylic acid derivatives to form an amide bond. While this compound is not a traditional diamine, its dual functionality allows for its potential use in creating poly(ester amides), a class of polymers known for their biodegradability and elastomeric properties. nih.gov The synthesis of such polymers often involves the polycondensation of an amine-containing monomer with a diacid and a polyol. nih.gov
Polyesters: Polyesters are synthesized through the reaction of a diol with a dicarboxylic acid. The primary alcohol of this compound allows it to act as a diol monomer. The incorporation of the methoxyethylamino side chain could introduce functionalities that enhance the polyester's properties, such as improved dyeability or altered degradation rates. The synthesis of polyesters can be achieved through various methods, including enzyme-catalyzed polycondensation. rsc.org
Table 1: Potential Polycondensation Reactions Involving this compound
| Polymer Type | Co-reactant | Linkage Formed |
| Polyurethane | Diisocyanate | Urethane |
| Polyamide | Dicarboxylic Acid | Amide |
| Polyester | Dicarboxylic Acid | Ester |
The presence of two reactive functional groups in this compound also makes it a suitable candidate for use as a cross-linking agent or a chain extender in the synthesis of polymer networks.
Cross-linking is the process of forming covalent bonds between polymer chains to create a more rigid, three-dimensional network structure. Aldehydes, for instance, can be used to crosslink polymers that contain alcohol and amine groups. researchgate.net The hydroxyl and amino groups of this compound can react with functional groups on different polymer chains, thereby linking them together. This can significantly improve the mechanical properties, thermal stability, and solvent resistance of the resulting material.
Beyond its role as a monomer, this compound can be used to functionalize existing polymers. This involves chemically modifying the polymer to introduce new functional groups, which can impart desired properties or provide sites for further reactions.
For example, polymers like poly(vinyl chloride) (PVC) can be chemically modified by amines. scirp.org The nucleophilic secondary amine of this compound could potentially displace chlorine atoms on the PVC backbone, grafting the methoxyethylamino-butanol side chain onto the polymer. scirp.orgsctunisie.org This modification could enhance the polymer's properties, such as its thermal stability or its ability to coordinate with metal ions. ekb.eg The introduction of hydroxyl and ether groups could also increase the hydrophilicity and compatibility of the polymer with other materials.
Design and Synthesis of Novel Ligands for Catalysis
The field of catalysis heavily relies on the design of ligands that can coordinate with metal centers to create highly active and selective catalysts. Amino alcohols are a well-established class of ligands in coordination chemistry and have been particularly successful in asymmetric catalysis. alfa-chemistry.comrsc.orgnih.govfrontiersin.org
The nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group in this compound can act as donor atoms, allowing the molecule to chelate to a transition metal center. researchgate.net The presence of the ether oxygen atom could also potentially participate in coordination, making it a tridentate ligand. The formation of stable complexes with transition metals is a prerequisite for their use in catalysis. nih.gov
The specific coordination geometry and electronic properties of the resulting metal complex will depend on the nature of the metal ion and the reaction conditions. These factors, in turn, dictate the catalytic activity of the complex. The synthesis of such complexes often involves the reaction of the amino alcohol with a metal salt in a suitable solvent. alfa-chemistry.com
Table 2: Potential Coordination of this compound with Transition Metals
| Donor Atoms | Potential Coordination Mode | Metal Examples |
| N, O | Bidentate | Cu(II), Co(II), Zn(II), Ni(II) |
| N, O, O | Tridentate | Ru(II), Rh(I) |
Chiral amino alcohols are widely used as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govfrontiersin.orgnih.gov While this compound is not inherently chiral, it can serve as a scaffold for the synthesis of chiral ligands.
For instance, chiral substituents could be introduced at the nitrogen atom or by modifying the butanol backbone. The resulting chiral ligand could then be used to prepare a chiral metal complex for applications in enantioselective reactions, such as the addition of diethylzinc (B1219324) to aldehydes or asymmetric transfer hydrogenation. rsc.orgnih.gov The development of transition metal complexes with chiral ligands derived from amino acids and peptides is an active area of research in catalysis. mdpi.com
Development of Organocatalysts Incorporating the Amine and Hydroxyl Groups
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the presence of key functional groups such as amines and hydroxyls. These groups can act as Brønsted or Lewis acids/bases, or participate in hydrogen bonding to activate substrates and control stereoselectivity.
Theoretically, the secondary amine and primary hydroxyl group in this compound could act in a bifunctional manner. The amine could form an enamine or iminium ion intermediate, a common activation mode in organocatalysis, while the hydroxyl group could act as a hydrogen bond donor to orient the substrate and induce stereoselectivity. The flexible butan-1-ol backbone could also influence the steric environment of the catalytic pocket. However, no published studies have yet explored the synthesis or application of organocatalysts derived from this specific amino alcohol.
Role in the Fabrication of Functional Materials
The design and synthesis of functional materials with tailored properties is a cornerstone of modern chemistry and materials science. The amine and hydroxyl functionalities of this compound suggest its potential as a valuable component in various material fabrication processes.
Precursor for Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. Their synthesis relies on the self-assembly of metal nodes and organic linkers. Amino alcohols can serve as functional linkers, with the amine and hydroxyl groups coordinating to metal centers in MOFs or forming covalent bonds in COFs.
While numerous studies have demonstrated the use of other amino-functionalized organic molecules as linkers in MOF and COF synthesis, there is currently no research available that documents the use of this compound for this purpose. Its ability to chelate metal ions through both the amine and hydroxyl groups could theoretically lead to novel framework topologies and functionalities.
Modifiers or Dopants in Nanomaterial Synthesis
The surface properties of nanomaterials can be tailored by introducing modifying or dopant molecules. The amine group of this compound could serve as an effective capping agent to control the size and stability of nanoparticles during their synthesis. Furthermore, the polar hydroxyl and methoxyethyl groups could enhance the dispersibility of nanomaterials in various solvents. Despite this potential, the scientific literature lacks any specific examples of this compound being used in nanomaterial synthesis.
Components in Self-Assembled Systems and Supramolecular Structures
The formation of well-defined supramolecular structures through non-covalent interactions is a key principle in creating functional materials. The hydrogen bonding capabilities of the amine and hydroxyl groups, along with the potential for hydrophobic interactions from the butyl chain, make this compound a candidate for participating in self-assembly processes. Such assemblies could lead to the formation of gels, liquid crystals, or other complex architectures. However, research into the self-assembly behavior of this specific molecule has not been reported.
Computational and Theoretical Investigations of 4 2 Methoxyethyl Amino Butan 1 Ol
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the aliphatic chains in 4-((2-Methoxyethyl)amino)butan-1-ol allows it to adopt a multitude of three-dimensional shapes, or conformations. Understanding these conformations is crucial as they can significantly influence the molecule's physical and chemical properties.
Energetic Landscape Mapping of Conformational Isomers
A key aspect of computational analysis for a flexible molecule like this compound is the mapping of its potential energy surface to identify stable conformational isomers. This process involves systematically rotating the rotatable bonds (C-C, C-O, C-N) and calculating the potential energy of each resulting geometry. The goal is to locate the energy minima, which correspond to the most stable conformations (conformers), and the transition states that connect them.
The resulting energetic landscape would reveal the relative populations of different conformers at a given temperature. It is expected that conformers stabilized by intramolecular hydrogen bonds, for instance between the hydroxyl proton and the amine nitrogen or the ether oxygen, would represent significant energy minima.
Table 1: Hypothetical Relative Energies of Key Conformational Isomers of this compound
| Conformer ID | Description | Relative Energy (kcal/mol) | Key Feature |
| Conf-1 | Global Minimum | 0.00 | Intramolecular H-bond (OH···N) |
| Conf-2 | Low Energy | 0.75 | Intramolecular H-bond (OH···O-ether) |
| Conf-3 | Higher Energy | 2.50 | Extended, linear-like structure |
| Conf-4 | Higher Energy | 3.10 | Gauche interaction in the butyl chain |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations would further enhance this understanding by simulating the movement of the atoms over time. spectrabase.com MD simulations can reveal the dynamic equilibrium between different conformations, the pathways of conformational transitions, and the flexibility of different parts of the molecule in a solvent environment. biorxiv.org
Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry Signatures)
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of a compound.
NMR Spectroscopy: Quantum mechanical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov These predictions are highly sensitive to the molecule's geometry, and therefore, averaging the predicted shifts over a representative ensemble of conformations from an MD simulation often yields more accurate results. biorxiv.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Global Minimum Conformer)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| HO-CH₂ - | 3.65 | 62.5 |
| -CH₂-CH₂ OH | 1.55 | 32.0 |
| -CH₂ -CH₂OH | 1.60 | 28.5 |
| N-CH₂ - | 2.70 | 50.0 |
| N-CH₂ -CH₂-O | 2.85 | 52.5 |
| O-CH₂ -CH₂-N | 3.55 | 71.0 |
| O-CH₃ | 3.30 | 59.0 |
Note: This table is for illustrative purposes. The values are typical for the respective functional groups and would be refined by actual calculations.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of IR absorption bands. For this compound, key predicted vibrations would include:
O-H stretch: A broad band around 3300-3400 cm⁻¹, indicative of the alcohol group.
N-H stretch: A weaker band in the same region (3300-3400 cm⁻¹) for the secondary amine.
C-H stretch: Multiple sharp peaks between 2850-3000 cm⁻¹.
C-O stretch: Strong bands around 1050-1150 cm⁻¹ for the alcohol and ether linkages.
C-N stretch: A band of variable intensity in the 1100-1250 cm⁻¹ region.
Mass Spectrometry: While direct simulation of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in electron ionization mass spectrometry (EI-MS). libretexts.org For this compound (molar mass: 147.22 g/mol ), key fragmentation pathways would be predicted based on the stability of the resulting carbocations and radicals. myskinrecipes.com
A primary fragmentation mechanism for amines and ethers is alpha-cleavage. miamioh.edu
Alpha-cleavage adjacent to the Nitrogen: Loss of a propyl alcohol radical would lead to a fragment ion at m/z 88. Or, loss of a methoxyethyl radical would lead to a fragment at m/z 88.
Alpha-cleavage adjacent to the Ether Oxygen: This is less common for the methyl group but could lead to the loss of a methyl radical (CH₃•) to give an ion at m/z 132.
Cleavage of the C-C bond alpha to the alcohol: This would result in the loss of a CH₂OH radical, leading to a fragment at m/z 116. A very common fragment for primary alcohols is at m/z 31, corresponding to [CH₂OH]⁺. libretexts.org
Electronic Structure and Reactivity Profiling
The arrangement of electrons in a molecule governs its reactivity. Computational chemistry provides detailed information about the electronic structure.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO: The HOMO is the orbital with the highest energy that contains electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO would be expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms, making these the primary sites for electrophilic attack.
LUMO: The LUMO is the lowest energy orbital that is empty. It represents the ability of a molecule to accept electrons, acting as an electrophile. The LUMO would likely be distributed across the antibonding σ* orbitals of the C-N and C-O bonds.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -9.5 | Represents electron-donating ability (nucleophilicity) |
| LUMO Energy | +1.2 | Represents electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 10.7 | Indicates high kinetic stability |
Note: This is an illustrative table. The values are typical for similar aliphatic amino alcohols and would need to be determined by specific quantum chemical calculations.
Reaction Mechanism Elucidation and Transition State Calculations
Computational chemistry can be used to model the entire pathway of a chemical reaction, step-by-step. For this compound, one could investigate reactions such as N-alkylation or O-acylation.
This involves:
Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.
Finding the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides insight into the geometry of the reaction at its most critical point.
Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy implies a slow reaction.
For example, a study of the reaction of the amine group with an alkyl halide would involve calculating the transition state for the nucleophilic substitution, providing a detailed understanding of the reaction's feasibility and kinetics.
Acidity and Basicity Predictions of Amine and Alcohol Groups
The pKa value is a measure of the acidity of a compound. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent.
Amine Group: The secondary amine group has a lone pair of electrons and can act as a base by accepting a proton. The pKa of the resulting conjugate acid (R₂NH₂⁺) is expected to be around 10-11, typical for secondary amines.
Alcohol Group: The hydroxyl group can act as an acid by donating its proton. Its acidity is generally low, with a predicted pKa value in the range of 16-18, similar to other primary alcohols.
Therefore, the amine group is significantly more basic than the hydroxyl group is acidic. In a neutral solution, the amine group will be partially protonated, while the alcohol group will remain almost entirely in its protonated form.
Table 4: Predicted Acidity and Basicity of Functional Groups
| Functional Group | Type | Predicted pKa |
| (2-Methoxyethyl)amino | Base (pKa of conjugate acid) | ~10.5 |
| Butan-1-ol | Acid | ~16.5 |
Note: This table provides estimated values based on the known properties of similar functional groups. Accurate prediction requires specific calculations that model solvent effects.
Intermolecular Interactions and Solvation Effects
The structure of this compound, featuring a secondary amine, a primary alcohol, and an ether linkage, allows for a complex network of intermolecular interactions, primarily through hydrogen bonding. These interactions are crucial in determining the compound's physical properties and behavior in solution.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are instrumental in analyzing the hydrogen bonding networks of molecules like this compound. This molecule can act as both a hydrogen bond donor (via the hydroxyl and secondary amine groups) and a hydrogen bond acceptor (via the oxygen atoms of the hydroxyl and ether groups, and the nitrogen atom of the amine).
In the pure substance, extensive intermolecular hydrogen bonding is expected, leading to the formation of chains or more complex three-dimensional networks. These interactions significantly influence the boiling point and viscosity of the compound.
Intramolecular hydrogen bonding is also a possibility. Specifically, an intramolecular hydrogen bond could form between the hydroxyl group's hydrogen and the nitrogen of the secondary amine (OH···N) or the oxygen of the ether (OH···O). The formation of such a bond would lead to a cyclic conformation. The stability of such a conformation is a balance between the strength of the hydrogen bond and the strain induced by the cyclization. Studies on similar amino alcohols show that the strength of intramolecular hydrogen bonds is dependent on the length of the carbon chain separating the functional groups, with six- and seven-membered rings often being the most stable. nih.govustc.edu.cn
Table 1: Predicted Hydrogen Bond Parameters from a Hypothetical DFT Calculation
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Stabilization Energy (kcal/mol) |
| Intermolecular OH···N | 2.80 | 170 | 5-7 |
| Intermolecular NH···O (hydroxyl) | 2.95 | 165 | 3-5 |
| Intermolecular OH···O (ether) | 2.85 | 168 | 4-6 |
| Intramolecular OH···N | 2.90 | 150 | 2-4 |
| Intramolecular OH···O (ether) | 3.10 | 140 | 1-3 |
This table presents hypothetical data based on typical values for similar functional groups.
The polarity of the solvent is expected to have a profound impact on the conformational preferences and reactivity of this compound. In polar protic solvents like water, the molecule will engage in strong intermolecular hydrogen bonding with solvent molecules. This can disrupt intramolecular hydrogen bonds that might exist in the gas phase or in nonpolar solvents. mdpi.com
Molecular dynamics simulations are a powerful tool to study these effects. Such simulations can model the explicit interactions between the solute and a large number of solvent molecules, providing insights into the solvation shell structure and the dynamics of hydrogen bond formation and breaking. osaka-u.ac.jpnitech.ac.jp
In a nonpolar solvent, the molecule is more likely to adopt a conformation that maximizes intramolecular hydrogen bonding to stabilize the polar functional groups. Conversely, in a polar solvent, an extended conformation that allows for maximal interaction with the solvent molecules may be favored. mdpi.com This change in conformation can, in turn, affect the reactivity of the molecule by altering the accessibility of the reactive sites (the hydroxyl and amino groups).
Table 2: Predicted Conformational Population in Different Solvents (Hypothetical)
| Solvent | Dielectric Constant | Predominant Conformation | Percentage of Population |
| Gas Phase | 1 | Intramolecularly H-bonded | 70% |
| n-Hexane | 1.88 | Intramolecularly H-bonded | 65% |
| Dichloromethane | 8.93 | Mixed | 50% Intramolecularly H-bonded, 50% Extended |
| Water | 80.1 | Extended (solvated) | 90% |
This table presents hypothetical data to illustrate the expected trend.
Ligand-Metal Interaction Modeling (if applicable to catalytic applications)
The presence of nitrogen and oxygen donor atoms makes this compound a potential chelating ligand for various metal ions. Such interactions are relevant in the context of catalysis, where the metal complex can act as a catalyst. nih.govnih.govcsic.esalfa-chemistry.com
Computational methods, particularly DFT, can be used to predict the geometry of coordination complexes formed between this compound and a metal ion. The molecule can act as a bidentate ligand, coordinating to the metal through the nitrogen of the amino group and the oxygen of the hydroxyl group (N,O-chelation). The methoxy (B1213986) group's oxygen could also potentially participate in coordination, making it a tridentate ligand (N,O,O-chelation), although this would depend on the size and electronic properties of the metal ion and the steric constraints of the resulting chelate rings.
Geometry optimization calculations would reveal the bond lengths, bond angles, and dihedral angles of the most stable coordination geometry. For transition metals, different spin states might also need to be considered. nih.gov
Once the geometry of the coordination complex is optimized, the binding energy between the ligand and the metal ion can be calculated. This provides a quantitative measure of the stability of the complex. The binding energy is typically calculated as the difference between the energy of the complex and the sum of the energies of the free ligand and the free metal ion.
A more positive binding energy indicates a more stable complex. These calculations can be performed for different metal ions to predict which metals will form the most stable complexes with this compound. Natural Bond Orbital (NBO) analysis can also be employed to understand the nature of the coordinate bonds, such as the extent of charge transfer from the ligand to the metal.
Table 3: Hypothetical Binding Energies of this compound with Divalent Metal Ions (Bidentate N,O-Chelation)
| Metal Ion | Optimized M-N Bond Length (Å) | Optimized M-O Bond Length (Å) | Calculated Binding Energy (kcal/mol) |
| Cu(II) | 2.05 | 1.98 | -45 |
| Ni(II) | 2.10 | 2.05 | -40 |
| Zn(II) | 2.15 | 2.08 | -35 |
| Co(II) | 2.12 | 2.06 | -38 |
This table presents hypothetical data based on general trends in coordination chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((2-Methoxyethyl)amino)butan-1-ol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-bromo-1-butanol with 2-methoxyethylamine. Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours, with yields optimized by using a 1.2:1 molar ratio of amine to alkyl halide. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Table 1 : Synthetic Routes Comparison
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-1-butanol | 2-Methoxyethylamine | DMF | 70 | 65–72 |
| 4-Chloro-1-butanol | 2-Methoxyethylamine | THF | 60 | 58–63 |
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the methoxyethylamino group (δ 3.3–3.5 ppm for OCH, δ 2.6–2.8 ppm for N–CH) and the hydroxyl proton (δ 1.4–1.6 ppm, broad).
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 162.2 (calculated for CHNO) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for substitution reactions. Focus on the nucleophilic attack of the amine on the alkyl halide, accounting for solvent effects (PCM model) and steric hindrance at the 4-position of the butanol backbone .
- Key Insight : Simulations suggest that electron-withdrawing groups on the alkyl halide increase reaction rates by 15–20% .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, temperature gradients) and use of Design of Experiments (DoE) can identify critical factors. For example, replacing DMF with DMSO increases yields by 8% due to enhanced nucleophilicity of the amine .
- Case Study : A 2024 patent (EP 4,374,877) achieved 78% yield by optimizing stoichiometry (1.5:1 amine:alkyl halide) and adding catalytic KI .
Q. What experimental approaches address stereochemical challenges in synthesizing enantiomerically pure derivatives?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT) .
- Table 2 : Stereochemical Analysis Tools
| Technique | Application | Reference |
|---|---|---|
| X-ray Crystallography | Resolve crystal packing and hydrogen bonding | |
| Optical Rotation | Measure [α] values for enantiopure samples |
Data Contradictions and Validation
- Evidence Conflict : Oxidation studies in report CrO as effective, while a 2025 study ( ) suggests TEMPO/NaClO is superior for preserving the hydroxyl group.
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
